[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile
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Overview
Description
2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5,7-dichloro-8-quinolinol with acetonitrile in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to interact with DNA and enzymes involved in DNA replication, which can lead to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-quinolinol: A precursor in the synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile.
8-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
Chloroxine: Known for its antimicrobial properties.
Uniqueness
2-((5,7-Dichloroquinolin-8-yl)oxy)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dichloro substitution pattern and nitrile group make it a versatile intermediate for further chemical modifications and applications in various fields .
Properties
CAS No. |
88757-22-6 |
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Molecular Formula |
C11H6Cl2N2O |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
2-(5,7-dichloroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6Cl2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChI Key |
UZFNNLUCAWLWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OCC#N)N=C1 |
Origin of Product |
United States |
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